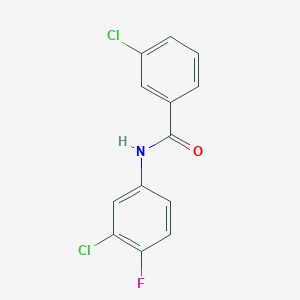

3-chloro-N-(3-chloro-4-fluorophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

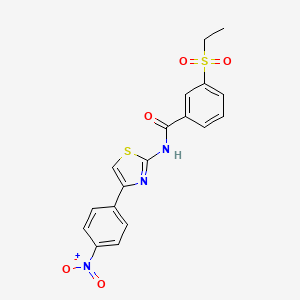

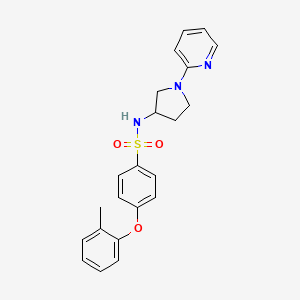

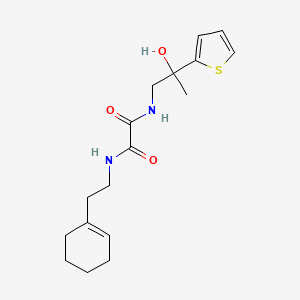

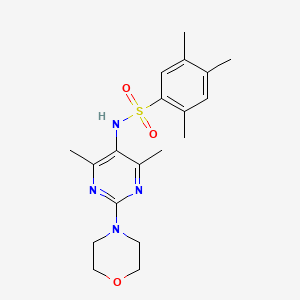

3-chloro-N-(3-chloro-4-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H8Cl2FNO . It is a type of benzamide .

Synthesis Analysis

The synthesis of compounds similar to 3-chloro-N-(3-chloro-4-fluorophenyl)benzamide has been discussed in several studies . For instance, an improved three-step process for the synthesis of gefitinib, a compound with a similar structure, from readily available starting material has been proposed . This protocol is based on the synthesis, isolation, and characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib .Molecular Structure Analysis

The molecular structure of 3-chloro-N-(3-chloro-4-fluorophenyl)benzamide consists of a benzamide core with chlorine and fluorine substitutions . The average mass of the molecule is 284.11 Da .Chemical Reactions Analysis

While specific chemical reactions involving 3-chloro-N-(3-chloro-4-fluorophenyl)benzamide are not detailed in the search results, the compound may participate in reactions similar to those of other benzamides .Physical And Chemical Properties Analysis

3-chloro-N-(3-chloro-4-fluorophenyl)benzamide has a molecular weight of 284.11 . Other physical and chemical properties specific to this compound are not provided in the search results.Scientific Research Applications

Intermolecular Interactions and Crystal Structures

Polymorphism and Intermolecular Interactions : Studies have explored the polymorphic behavior of compounds similar to 3-chloro-N-(3-chloro-4-fluorophenyl)benzamide, analyzing different intermolecular interactions like Cl···Cl and C-H···F interactions. These interactions play a crucial role in forming various polymorphic modifications (Shukla et al., 2018).

Crystal Structures and Disorder : The occurrence of concomitant polymorphism in related compounds has been linked to disorder in crystal structures. Variations in molecular conformations due to hydrogen bonds and weak intermolecular interactions result in different crystalline packings (Chopra & Row, 2008).

Analysis of Weak Interactions Involving Halogens : Investigations into the crystal structures of halogen-substituted benzanilides, including those similar to 3-chloro-N-(3-chloro-4-fluorophenyl)benzamide, focus on weak interactions involving halogens and their impact on molecular packing and stability (Chopra & Row, 2005).

Spectral Linearity in Derivatives : Research on derivatives of 3-chloro-N-(3-chloro-4-fluorophenyl)benzamide focuses on their synthesis and spectral properties. The studies provide insights into the effects of substituents on spectral group absorptions (Thirunarayanan & Sekar, 2013).

Biological Activity and Potential Applications

Antipathogenic Properties : Some derivatives exhibit significant antipathogenic activity, especially against strains known for their ability to grow in biofilms. This suggests potential applications in developing antimicrobial agents (Limban et al., 2011).

Herbicidal Activity : Preliminary studies on certain derivatives show potential herbicidal activity, indicating possible applications in agriculture (Li et al., 2008).

Antimicrobial Activity of Derivatives : Some synthesized derivatives have been evaluated for their antimicrobial activities, with certain compounds exhibiting notable effects against bacterial and fungal strains (Ahsan et al., 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-chloro-N-(3-chloro-4-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2FNO/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-12(16)11(15)7-10/h1-7H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGYJRNTVAXRFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid](/img/structure/B2373569.png)

![9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373570.png)

![Methyl 5,5,7,7-tetramethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2373571.png)

![3-[(E)-benzylideneamino]-2-methylquinazolin-4-one](/img/structure/B2373573.png)

![Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2373584.png)

![2-Phenoxy-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2373589.png)